

# 4-Bromo-1,3-Indandione: A Comprehensive Technical Guide for Advanced Research

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## Compound of Interest

Compound Name:	4-bromo-2,3-dihydro-1H-indene-1,3-dione
CAS No.:	15255-31-9
Cat. No.:	B6268530

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## Abstract

This technical guide provides an in-depth analysis of 4-bromo-1,3-indandione, a halogenated derivative of the versatile 1,3-indandione scaffold. While direct experimental data for this specific isomer is limited in published literature, this document consolidates information on the parent scaffold, related isomers, and logical synthetic precursors to offer a comprehensive resource for researchers in medicinal chemistry, materials science, and organic synthesis. We will cover the core physicochemical properties, a proposed, chemically sound synthetic pathway, predicted spectroscopic signatures for characterization, key reactivity patterns, and potential applications in drug development. This guide is structured to provide both foundational knowledge and field-proven insights, enabling researchers to leverage the unique properties of this compound in their work.

## Core Molecular Profile and Physicochemical Properties

4-Bromo-1,3-indandione is a bicyclic aromatic  $\beta$ -diketone. The core indandione structure imparts significant chemical reactivity, while the bromine atom at the 4-position introduces a key functional handle for further molecular elaboration.

## Molecular Formula and Structure

Based on the established structure of 1,3-indandione, the addition of a bromine atom at the C4 position results in the following core properties.

Property	Value	Source
Chemical Formula	C <sub>9</sub> H <sub>5</sub> BrO <sub>2</sub>	Derived from Structure
Molecular Weight	225.04 g/mol	Calculated
IUPAC Name	4-Bromo-1H-indene-1,3(2H)-dione	IUPAC Nomenclature
Synonyms	4-Bromoindandione	Common Abbreviation

Structure:

Structure of 4-Bromo-1,3-indandione.

## Predicted Physical Properties

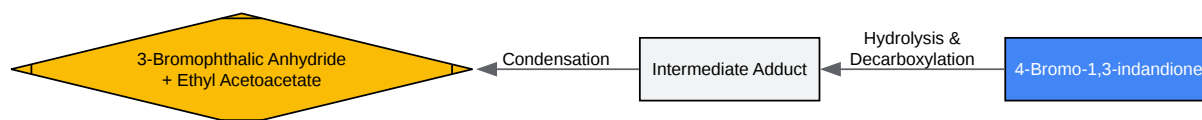
While specific experimental data for 4-bromo-1,3-indandione is not readily available, properties can be inferred from its isomer, 5-bromo-1,3-indandione, and the parent compound.

Property	Predicted Value	Rationale / Reference
Appearance	Red to yellow crystalline solid	The 5-bromo isomer is reported as red plates.[1] The parent 1,3-indandione is a white/yellowish solid.[2]
Melting Point	~150-160 °C	The melting point for 5-bromo-1,3-indandione is 152-153°C.[1]
Solubility	Soluble in many organic solvents (e.g., acetone, chloroform), slightly soluble in water.	General property of indandiones and brominated aromatics.[3]

## Synthesis Pathway and Experimental Protocol

The halogenation of the 1,3-indandione aromatic ring post-synthesis is generally not feasible.[4] Therefore, the synthesis must proceed from an already brominated precursor. Drawing a direct analogy from the documented synthesis of 5-bromo-1,3-indandione from 4-bromophthalic anhydride[1], the logical and most efficient pathway to 4-bromo-1,3-indandione is via the condensation of 3-bromophthalic anhydride.

## Proposed Retrosynthesis



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Retrosynthetic analysis for 4-bromo-1,3-indandione.

## Causality Behind Experimental Choices

The chosen synthetic strategy is a base-catalyzed condensation reaction.

- Starting Material: 3-Bromophthalic anhydride (CAS 82-73-5) is a commercially available building block, making this route viable.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Carbon Source: Ethyl acetoacetate serves as a two-carbon synthon. Its active methylene group is readily deprotonated by a base, initiating the nucleophilic attack on the anhydride.
- Catalyst: A non-nucleophilic base like triethylamine is used to deprotonate the ethyl acetoacetate without competing in the reaction with the anhydride.
- Cyclization and Decarboxylation: The initial condensation product undergoes in-situ cyclization. Subsequent treatment with hot mineral acid (e.g., HCl) facilitates both hydrolysis of the ester and decarboxylation to yield the final dione product.[\[1\]](#)

## Detailed Experimental Protocol (Proposed)

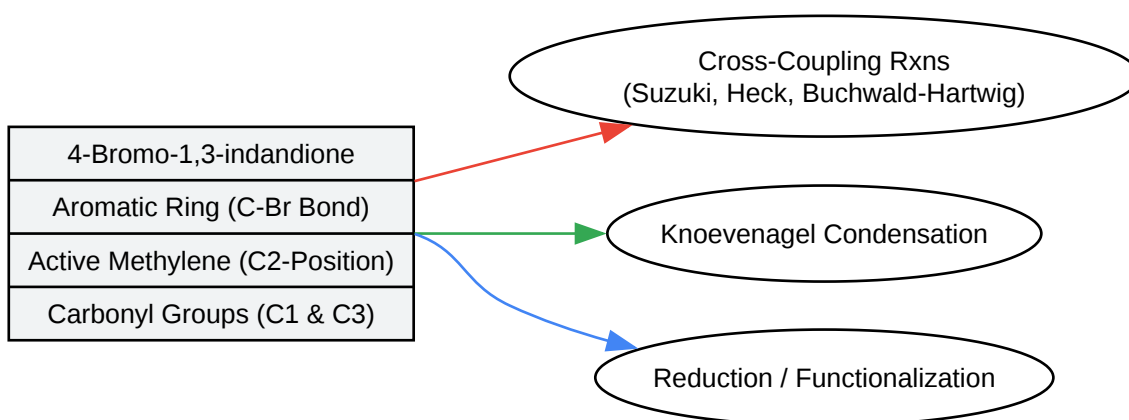
This protocol is adapted from the synthesis of the 5-bromo isomer and should be optimized for the 4-bromo target.[\[1\]](#)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromophthalic anhydride (1.0 eq) in acetic anhydride (approx. 2.4 g per g of starting material).
- Base Addition: Add triethylamine (approx. 1.0 g per g of starting material) to the solution.
- Nucleophile Addition: Slowly add ethyl acetoacetate (1.1 eq) to the stirred solution at room temperature.
- Reaction: Allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
  - Pour the reaction mixture onto crushed ice (approx. 5 g per g of starting material).
  - Add concentrated hydrochloric acid (approx. 2.5 mL per g of starting material) to the slurry.
  - Filter the resulting solid precipitate and wash with cold water.

- Hydrolysis & Decarboxylation:
  - Transfer the crude solid to a flask containing a solution of concentrated HCl (approx. 35 mL per g of solid) in water (approx. 180 mL per g of solid).
  - Heat the mixture to 70-80°C with stirring until gas evolution (CO<sub>2</sub>) ceases. This step drives the formation of the final product.
- Purification:
  - Cool the solution to room temperature and then in an ice bath to precipitate the product.
  - Filter the solid, wash with cold water, and dry under vacuum.
  - Recrystallize the crude product from a suitable solvent (e.g., acetone or an ethanol/water mixture) to obtain pure 4-bromo-1,3-indandione.

## Reactivity and Synthetic Utility

4-Bromo-1,3-indandione is a trifunctional scaffold, offering three primary sites for chemical modification, making it a highly valuable intermediate in the synthesis of complex molecules.



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Key reactivity sites of 4-bromo-1,3-indandione.

- Aromatic C-Br Bond: This site is primed for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or amine groups, providing a powerful

tool for building molecular complexity and is a cornerstone of modern pharmaceutical synthesis.[9]

- **Active Methylene (C2):** The protons on the carbon between the two carbonyl groups are highly acidic. This position is a strong nucleophile after deprotonation and readily participates in Knoevenagel condensations, Michael additions, and alkylation reactions.[10] Direct bromination of the parent 1,3-indandione occurs selectively at this C2 position.[11][12]
- **Carbonyl Groups (C1, C3):** The two ketone functionalities can undergo standard carbonyl chemistry, including reduction to alcohols or conversion to other functional groups.

## Spectroscopic Characterization (Predicted)

Confirmation of the successful synthesis of 4-bromo-1,3-indandione would rely on a combination of spectroscopic methods. The following are predicted key signatures.

Technique	Predicted Key Features	Rationale
<sup>1</sup> H NMR	Aromatic Region (7.5-8.5 ppm): 3 protons exhibiting complex splitting patterns (doublets, triplets). Methylene Protons (~3.2 ppm): A singlet integrating to 2 protons.	The electron-withdrawing nature of the bromine and carbonyl groups will shift the aromatic protons downfield. The C2 protons are chemically equivalent, appearing as a singlet. <a href="#">[13]</a>
<sup>13</sup> C NMR	Carbonyl Carbons (~190-200 ppm): Two distinct signals. Aromatic Carbons (120-145 ppm): Six signals, with the carbon attached to bromine (C-Br) appearing at a distinct chemical shift. Methylene Carbon (~35-45 ppm): One signal.	Based on data from similar indandione derivatives. <a href="#">[12]</a>
FT-IR	~1745 cm <sup>-1</sup> & ~1710 cm <sup>-1</sup> : Strong, sharp peaks for asymmetric and symmetric C=O stretching of the β-diketone system. ~1600 cm <sup>-1</sup> : Aromatic C=C stretching. ~600-700 cm <sup>-1</sup> : C-Br stretching.	The parent 1,3-indandione shows two distinct carbonyl bands. <a href="#">[3]</a> <a href="#">[13]</a>
Mass Spec.	Molecular Ion (M <sup>+</sup> ): A prominent peak at m/z 224. Isotope Peak (M+2): A peak at m/z 226 with nearly identical intensity (~98%) to the M <sup>+</sup> peak.	This characteristic 1:1 ratio for the M <sup>+</sup> and M+2 peaks is the definitive signature for a molecule containing a single bromine atom, arising from the natural abundance of the <sup>79</sup> Br and <sup>81</sup> Br isotopes. <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>

# Applications in Drug Discovery and Materials Science

The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.<sup>[2][17]</sup>

- **Anticancer Agents:** Many substituted indandiones, particularly 2-arylidene derivatives, have shown potent antiproliferative activity against various cancer cell lines.<sup>[17]</sup> 4-Bromo-1,3-indandione serves as an ideal starting point for creating libraries of such compounds via Knoevenagel condensation.
- **Neuroprotective Agents:** The indanone core is present in drugs like Donepezil, used for treating Alzheimer's disease.<sup>[10]</sup> The unique electronic and structural properties of the 1,3-dione could be explored for developing new acetylcholinesterase inhibitors or other neuro-active compounds.
- **Organic Electronics:** As an electron-accepting moiety, the 1,3-indandione core is used in the design of dyes for solar cells, photoinitiators, and materials with non-linear optical properties.<sup>[10]</sup> The bromine atom allows for tuning of electronic properties and provides an attachment point for polymerization.

## Safety and Handling

A specific Safety Data Sheet (SDS) for 4-bromo-1,3-indandione is not available. However, based on the data for its proposed precursor, 3-bromophthalic anhydride, and general principles for aromatic ketones, the following precautions are mandatory.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.<sup>[18]</sup>
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.<sup>[5]</sup>
- **Hazards:** The compound is expected to be harmful if swallowed or inhaled and to cause skin and serious eye irritation.<sup>[5][11]</sup>
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.<sup>[5]</sup>

## Conclusion

4-Bromo-1,3-indandione represents a promising yet underexplored chemical entity. Its trifunctional nature—offering reaction sites at the aromatic ring, the active methylene group, and the carbonyls—positions it as a highly adaptable building block for complex molecular synthesis. By leveraging the proposed synthetic route from 3-bromophthalic anhydride, researchers can access this scaffold to develop novel compounds for applications spanning from cutting-edge pharmaceuticals to advanced functional materials. This guide provides the foundational and predictive data necessary to initiate and advance research programs centered on this versatile molecule.

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